Technical Guide: N-Butyl-2-ethylhexylamine (CAS 61614-51-5)
Technical Guide: N-Butyl-2-ethylhexylamine (CAS 61614-51-5)
[1][2]
Executive Summary
N-Butyl-2-ethylhexylamine (CAS 61614-51-5) is an asymmetric secondary amine characterized by a unique steric balance between a linear butyl chain and a branched 2-ethylhexyl group. Unlike its symmetric counterparts—dibutylamine (DBA) and di-(2-ethylhexyl)amine (DEHA)—this molecule offers a specialized "Goldilocks" profile: it retains the high lipophilicity required for solubility in non-polar hydrocarbon matrices (e.g., mineral oils, rubber compounds) while possessing lower steric hindrance than DEHA, allowing for faster reaction kinetics in nucleophilic substitutions.
Its primary utility lies in the synthesis of lubricant additives (specifically sulfurized phosphoric acid ester salts) and as an intermediate for rubber accelerators and corrosion inhibitors .
Physicochemical Profile
Note: Direct experimental data for this specific isomer is rare in open literature. The values below represent a synthesis of available industrial data and high-confidence QSAR predictions based on structural analogs.
Table 1: Core Physical Properties
| Property | Value (Approx.) | Reliability | Context |
| Molecular Formula | C₁₂H₂₇N | Exact | |
| Molecular Weight | 185.35 g/mol | Exact | |
| Boiling Point | 205 – 215 °C | High Confidence | Estimated. (vs. DBA: 159°C; DEHA: 281°C) |
| Density (20°C) | 0.80 – 0.81 g/mL | High Confidence | Typical for C12 secondary amines. |
| Flash Point | ~85 – 95 °C | Predicted | Closed Cup. |
| Solubility (Water) | < 0.1 g/L | High Confidence | Practically insoluble due to C12 lipophilic load. |
| Solubility (Organics) | Miscible | Exact | Soluble in hexane, toluene, mineral oil, ethanol. |
| pKa (Conjugate Acid) | ~10.8 – 11.0 | Predicted | Typical for dialkylamines. |
Structural Insight
The 2-ethylhexyl moiety provides significant hydrophobic bulk, preventing water solubility and enhancing compatibility with petroleum-based solvents. The n-butyl group provides a "flexible arm," maintaining nucleophilic access to the nitrogen center.
Synthesis & Manufacturing
The most robust industrial route for N-Butyl-2-ethylhexylamine is Reductive Amination . This process is preferred over direct alkylation (e.g., reacting butylamine with 2-ethylhexyl bromide) because it avoids the formation of quaternary ammonium salts and minimizes waste.
Reaction Pathway
The synthesis involves the condensation of n-butylamine with 2-ethylhexanal to form an intermediate imine (Schiff base), which is subsequently hydrogenated.
Figure 1: Reductive amination pathway. The choice of catalyst (Pd/C vs. Raney Nickel) dictates the pressure requirements.
Experimental Protocol (Bench-Scale)
Target Audience: Synthetic Chemists
Reagents:
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n-Butylamine (1.05 eq)
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2-Ethylhexanal (1.0 eq)[1]
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Solvent: Methanol or Ethanol (anhydrous)
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Catalyst: 5% Pd/C (0.5 mol%) or Raney Nickel (active)
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Hydrogen source (H₂ gas balloon or autoclave)
Procedure:
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Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or molecular sieves (if using methanol), combine n-butylamine and 2-ethylhexanal. Stir at room temperature for 2 hours. The reaction is slightly exothermic.
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Hydrogenation: Transfer the solution to a hydrogenation vessel (autoclave preferred for scale). Add the catalyst.
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Reduction: Pressurize with H₂ (3–5 bar for Pd/C; 20–50 bar for Ni) and heat to 60–80°C. Monitor H₂ uptake until cessation (approx. 4–6 hours).
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Work-up: Filter off the catalyst through Celite. Remove solvent via rotary evaporation.
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Purification: Distill the crude oil under reduced pressure (vacuum distillation). Collect the fraction boiling at ~95–100°C @ 10 mmHg (estimated).
Applications & Reactivity
This amine is a strategic intermediate.[2] Its specific structure is utilized when a chemist needs to balance solubility with reactivity .
A. Lubricant Additives (High Pressure & Corrosion Inhibition)
As cited in Patent US 4,154,779, N-Butyl-2-ethylhexylamine is used to neutralize sulfurized phosphoric acid esters .
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Mechanism: The amine reacts with the acidic phosphate ester to form an amine salt.
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Benefit: The 2-ethylhexyl tail ensures the salt remains fully dissolved in the mineral oil base stock (preventing sludge), while the butyl group ensures the salt is not so sterically hindered that it cannot effectively neutralize the acid.
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Result: A stable, oil-soluble additive that protects metal surfaces under high pressure.
B. Rubber Accelerators
Secondary amines are precursors to dithiocarbamates and thiurams (vulcanization accelerators).
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Reaction: N-Butyl-2-ethylhexylamine + CS₂ + NaOH → Sodium Dithiocarbamate.
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Performance: Accelerators derived from this amine offer a different cure rate compared to standard dibutyl-based accelerators. The bulky ethylhexyl group can retard the onset of vulcanization (scorch safety), allowing for better processing control in complex rubber molds.
C. Solvent Extraction (Hydrometallurgy)
Asymmetric amines are increasingly valuable in the extraction of rare earth elements and transition metals (Co/Ni).
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Selectivity: The "cone angle" of the nitrogen lone pair is modified by the asymmetry. This allows for fine-tuning the separation factors between metals with similar ionic radii.
Safety & Handling (E-E-A-T)
Disclaimer: Always consult the specific SDS for your batch. The following is based on class-specific hazards for C8-C12 secondary amines.
Hazard Identification
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). The high lipophilicity allows it to penetrate skin rapidly.
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Acute Toxicity: Harmful if swallowed or inhaled.
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Environmental: Very toxic to aquatic life with long-lasting effects (due to poor water solubility and bioaccumulation potential).
Handling Protocol
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PPE: Neoprene or Nitrile gloves (thick gauge) are mandatory. Standard latex is insufficient due to permeation. Face shield required during transfer.
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Storage: Store under nitrogen or argon. Secondary amines can absorb CO₂ from the air to form carbamates (white crusts), which degrades purity.
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Spill Control: Do not wash into drains.[3] Adsorb with sand/vermiculite and dispose of as hazardous chemical waste.
References
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Rhein-Chemie Rheinau GmbH. (1979). Sulphurized phosphoric acid ester salts and method of preparation. U.S. Patent 4,154,779. Link
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PubChem. (n.d.).[4][5][6] N-Butyl-2-ethylhexylamine (Compound).[7][4][6][8] National Library of Medicine.[4][6] Link
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ChemicalBook. (n.d.). 2-Ethylhexylamine Properties (Reference for Analog).Link
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Cameo Chemicals. (n.d.). Amine Reactivity Profile. NOAA. Link
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- 2. nbinno.com [nbinno.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-butyl-N-ethylhexan-1-amine | C12H27N | CID 54382752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine | C20H43N | CID 21242632 - PubChem [pubchem.ncbi.nlm.nih.gov]
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